molecular formula C11H16N4O B14607338 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide CAS No. 59708-14-4

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide

Katalognummer: B14607338
CAS-Nummer: 59708-14-4
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: HDDUJHRLHPVFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is an organic compound with the molecular formula C11H16N4O It is a derivative of benzamide, characterized by the presence of a triazene group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining attention for its green chemistry approach and potential scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives like this one can act as dopamine receptor antagonists, influencing neurotransmitter pathways in the brain. This interaction can lead to various therapeutic effects, such as antipsychotic and antiemetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is unique due to its specific triazene group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59708-14-4

Molekularformel

C11H16N4O

Molekulargewicht

220.27 g/mol

IUPAC-Name

4-(diethylaminodiazenyl)benzamide

InChI

InChI=1S/C11H16N4O/c1-3-15(4-2)14-13-10-7-5-9(6-8-10)11(12)16/h5-8H,3-4H2,1-2H3,(H2,12,16)

InChI-Schlüssel

HDDUJHRLHPVFMW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)N=NC1=CC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.